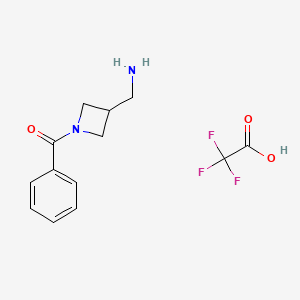
(1-Benzoylazetidin-3-yl)methanamine,trifluoroaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzoylazetidin-3-yl)methanamine, trifluoroacetic acid: is a chemical compound with the molecular formula C11H14N2O·C2HF3O2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylazetidin-3-yl)methanamine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Benzoylation: The azetidine ring is then benzoylated using benzoyl chloride in the presence of a base like triethylamine to form (1-Benzoylazetidin-3-yl)methanamine.
Trifluoroacetic Acid Addition: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: (1-Benzoylazetidin-3-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; often in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with different functional groups.
科学研究应用
Chemistry
In chemistry, (1-Benzoylazetidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
Medically, derivatives of (1-Benzoylazetidin-3-yl)methanamine are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new polymers and coatings.
作用机制
The mechanism of action of (1-Benzoylazetidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance binding affinity to these targets, while the azetidine ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.
相似化合物的比较
Similar Compounds
- (1-Benzylazetidin-3-yl)methanamine
- (1-Benzoylpyrrolidin-3-yl)methanamine
- (1-Benzoylpiperidin-3-yl)methanamine
Uniqueness
Compared to similar compounds, (1-Benzoylazetidin-3-yl)methanamine offers a unique balance of reactivity and stability. The azetidine ring is less common than pyrrolidine or piperidine rings, providing distinct chemical properties that can be advantageous in specific applications.
属性
分子式 |
C13H15F3N2O3 |
|---|---|
分子量 |
304.26 g/mol |
IUPAC 名称 |
[3-(aminomethyl)azetidin-1-yl]-phenylmethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H14N2O.C2HF3O2/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,9H,6-8,12H2;(H,6,7) |
InChI 键 |
UAHDNVJVRGFZOV-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)CN.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


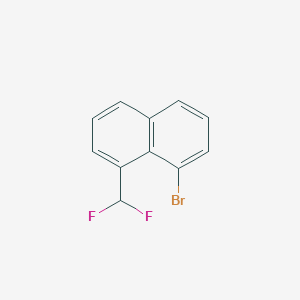
![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)


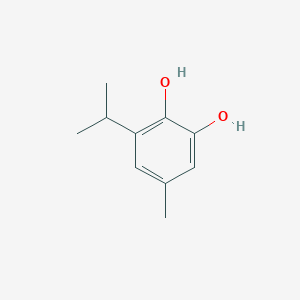
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
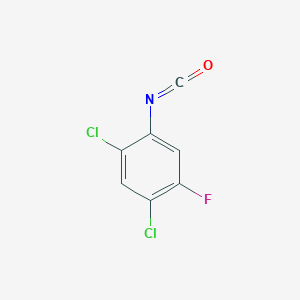
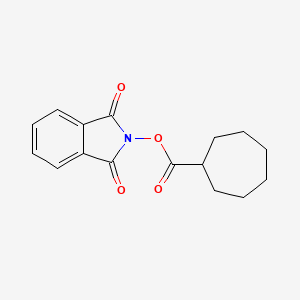
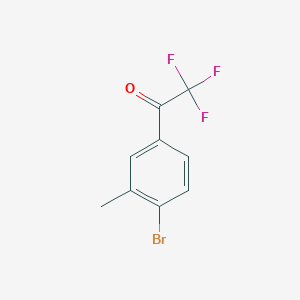

![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
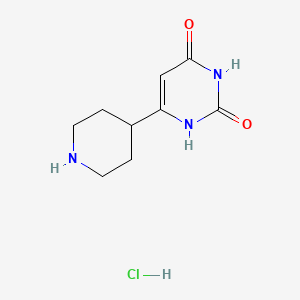
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)
